molecular formula C16H20N2O4 B6662249 4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid

4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid

Cat. No.: B6662249
M. Wt: 304.34 g/mol
InChI Key: CSGBIFXVXWFLCJ-UHFFFAOYSA-N
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Description

4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a piperidine ring, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions including esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its derivatives share the piperidine ring structure.

    Phenylbutanoic Acids: Compounds such as phenylbutanoic acid share the butanoic acid moiety.

Uniqueness

4-[Methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-[methyl-(2-oxo-1-phenylpiperidin-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-17(14(19)9-10-15(20)21)13-8-5-11-18(16(13)22)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBIFXVXWFLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1=O)C2=CC=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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